(5Z)-5-[3-bromo-4-(dimethylamino)benzylidene]-1-(4-ethoxyphenyl)pyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
(5Z)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that includes a bromine atom, a dimethylamino group, and an ethoxyphenyl group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (5Z)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE typically involves multi-step organic reactions. The starting materials often include 3-bromo-4-(dimethylamino)benzaldehyde and 4-ethoxyphenylhydrazine. The reaction conditions may involve the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid to facilitate the condensation reaction.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of continuous flow reactors, automated synthesis equipment, and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone for halogen exchange.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, (5Z)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine
In medicine, this compound could be explored for its potential therapeutic effects. Its structure suggests it may interact with specific biological targets, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its unique properties may also make it suitable for use in materials science and nanotechnology.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE involves its interaction with specific molecular targets. The bromine and dimethylamino groups may facilitate binding to enzymes or receptors, leading to modulation of biological pathways. The exact pathways and targets would require further experimental validation.
Comparison with Similar Compounds
Similar Compounds
Dichloroaniline: Aniline derivatives with chlorine atoms.
Triazolo ring compounds: Compounds with similar ring structures.
Uniqueness
What sets (5Z)-5-{[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-(4-ETHOXYPHENYL)-1,3-DIAZINANE-2,4,6-TRIONE apart is its combination of functional groups, which provides unique reactivity and potential applications. The presence of both bromine and dimethylamino groups allows for diverse chemical modifications and interactions.
Properties
Molecular Formula |
C21H20BrN3O4 |
---|---|
Molecular Weight |
458.3 g/mol |
IUPAC Name |
(5Z)-5-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-(4-ethoxyphenyl)-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C21H20BrN3O4/c1-4-29-15-8-6-14(7-9-15)25-20(27)16(19(26)23-21(25)28)11-13-5-10-18(24(2)3)17(22)12-13/h5-12H,4H2,1-3H3,(H,23,26,28)/b16-11- |
InChI Key |
HGLXZNAPSUTBGF-WJDWOHSUSA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC(=C(C=C3)N(C)C)Br)/C(=O)NC2=O |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C=C3)N(C)C)Br)C(=O)NC2=O |
Origin of Product |
United States |
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